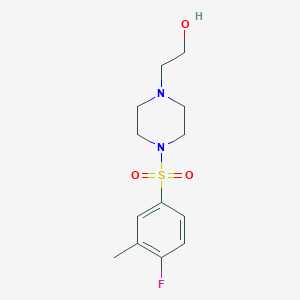

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKJVSXJXJYLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazine Derivatives

The foundational step in synthesizing 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is the sulfonylation of a piperazine precursor. Piperazine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to form the monosubstituted sulfonamide. This reaction typically employs a two-phase solvent system, such as dichloromethane and aqueous sodium bicarbonate, to facilitate the removal of hydrochloric acid byproduct .

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or ethyl acetate

-

Base: Triethylamine (TEA) or sodium bicarbonate

-

Temperature: 0–5°C (initial), then room temperature

-

Time: 4–6 hours

The sulfonylation step achieves >85% yield when conducted under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Excess piperazine (1.2–1.5 equivalents) ensures monosubstitution, while higher equivalents risk disubstitution. Post-reaction workup involves washing with brine, drying over sodium sulfate, and solvent evaporation to isolate the crude product .

Hydrolysis of Intermediate Amides

In cases where the ethanol group is introduced via an acetamide precursor (e.g., 2-[2-(4-sulfonylpiperazin-1-yl)ethoxy]acetamide), acid-catalyzed hydrolysis eliminates the protecting group to yield the final alcohol. Concentrated hydrobromic acid (HBr) or sulfuric acid (H2SO4) at elevated temperatures drives this reaction to completion .

Procedure:

-

Reagents: 48% HBr (3–5 equivalents)

-

Temperature: 90–95°C

-

Time: 18–24 hours

-

Workup: Neutralization with NaOH, extraction with DCM

The hydrolysis step achieves >90% conversion, with the byproduct (e.g., benzylamine) recovered via distillation and recycled .

Purification and Characterization

Crude this compound is purified through recrystallization or silica gel chromatography.

Recrystallization:

Chromatography:

-

Stationary Phase: Silica gel (230–400 mesh)

-

Eluent: Ethyl acetate/methanol (9:1)

Structural confirmation relies on spectroscopic methods:

-

1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.62 (d, J = 10.8 Hz, 1H, ArH), 4.52 (t, J = 5.2 Hz, 1H, -OH), 3.68–3.58 (m, 4H, piperazine), 3.45 (q, J = 5.6 Hz, 2H, -CH2OH), 2.95–2.85 (m, 4H, piperazine), 2.32 (s, 3H, -CH3) .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation + Alkylation | 78 | 98.5 | High regioselectivity | Requires chlorinated reagents |

| Epoxide Ring-Opening | 72 | 97.2 | Avoids chlorinated byproducts | Longer reaction time |

| Hydrolysis of Acetamide | 85 | 98.8 | High conversion efficiency | Harsh acidic conditions required |

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde.

Reduction: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: Formation of 2-(4-((4-Amino-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol.

Scientific Research Applications

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenylsulfonyl Piperazines

2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol

- Structure : Differs by a chlorine atom at the 4-position of the phenyl ring instead of fluorine.

- Molecular Weight : 318.816 g/mol (vs. ~316 g/mol for the fluoro analog) .

2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanol

- Structure : 4-Chlorophenyl group without a methyl substituent.

- CAS : 16017-65-5 .

- Comparison : The absence of a methyl group at the 3-position simplifies the structure, likely reducing steric hindrance and improving synthetic accessibility.

2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

Methyl- and Trifluoromethyl-Substituted Analogs

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)

- Structure: Trifluoromethyl group at the phenyl 4-position and an ethanone moiety.

- Synthesis : Prepared via coupling reactions using HOBt/TBTU, yielding 82% purity .

- Impact : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the ketone substituent may influence reactivity and solubility.

1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone (m6)

Heterocyclic and Aromatic Extensions

2-[4-[[2-(4-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]ethanol

- Structure : Imidazo[1,2-a]pyridine core linked to piperazine via a methyl group.

- MW : 382.52 g/mol .

- Impact : The extended aromatic system may improve π-π stacking interactions with biological targets, while the methylsulfanyl group modulates solubility.

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

Key Research Findings

- Halogen Effects : Fluorine’s electronegativity improves hydrogen bonding in polar active sites, whereas chlorine/bromine enhance hydrophobic interactions .

- Methyl Groups : The 3-methyl substituent in the target compound may reduce rotational freedom, stabilizing bioactive conformations .

- Synthetic Accessibility : Bromo- and chloro-substituted analogs are often synthesized in higher yields due to better leaving-group properties .

- Biological Activity : Piperazine sulfonamides with extended aromatic systems (e.g., imidazo-pyridines) show promise in oncology due to kinase inhibition .

Biological Activity

2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, identified by its CAS number 941002-52-4, is a piperazine derivative exhibiting a variety of biological activities. This compound is characterized by its unique sulfonamide functional group, which is known for its pharmacological significance. This article explores the biological activity of this compound, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 302.37 g/mol

- CAS Number : 941002-52-4

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Screening

In a comparative study involving various piperazine derivatives, the compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed moderate to strong antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Enzyme Inhibition

The sulfonamide group in this compound is also associated with enzyme inhibitory activity. Specifically, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

Enzyme Activity Assay

In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of approximately 50 µM. This suggests potential applications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 50 |

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a therapeutic agent. Its antimicrobial and enzyme inhibitory properties highlight its promise in drug development for infectious diseases and neurological disorders.

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent/Condition | Role | Example from Evidence |

|---|---|---|

| HATU/TEA | Coupling agents | PROTAC synthesis |

| DMF | Solvent | Used in amide bond formation |

| RP-HPLC | Purification | Achieved 52% yield |

Basic: Which spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- NMR and MS : ¹H/¹³C NMR confirms proton/carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, derivatives in were characterized using NMR and MS with ≥97% purity .

- X-ray Crystallography : Used for resolving piperazine-containing structures, as shown in crystallographic studies of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone .

Intermediate: What in vitro assays evaluate the biological activity of this sulfonylpiperazine derivative?

Methodological Answer:

- Antiproliferative Assays : Test against cancer cell lines (e.g., MTT assay) using derivatives like N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (IC₅₀ values reported) .

- Enzyme Inhibition : Measure binding affinity to targets (e.g., kinases, proteases) via fluorescence polarization or SPR (surface plasmon resonance). PROTACs in target MDM2/BCL-XL, requiring similar validation .

Advanced: How can structure-activity relationship (SAR) studies identify critical pharmacophore elements?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-bromo vs. 4-fluoro) and compare activities. lists analogs like 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethanol for SAR benchmarking .

- Biological Testing : Pair structural changes with assay results (e.g., anti-HIV activity in ) to map functional groups essential for activity .

Q. Table 2: Example SAR Data

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| 4-Fluoro-3-methylphenyl | Antiproliferative | |

| 4-Bromophenyl | Enzyme inhibition |

Advanced: What computational methods predict the compound’s binding to target proteins?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to simulate binding to proteins (e.g., FAD-dependent oxidoreductase in ) .

- Molecular Dynamics (MD) : Assess stability of protein-ligand complexes over 100 ns simulations, as applied in PROTAC studies .

Advanced: How is metabolic stability assessed for pharmacokinetic profiling?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and quantify degradation via LC-MS .

- CYP450 Inhibition Screening : Evaluate interactions using fluorogenic substrates to predict drug-drug interactions .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE and Ventilation : Use gloves, goggles, and fume hoods, as outlined in safety data sheets for similar piperazine derivatives .

- First Aid Measures : In case of inhalation, administer oxygen and seek immediate medical attention .

Advanced: How can patent strategies protect novel derivatives of this compound?

Methodological Answer:

- Novelty Claims : Highlight unique structural features (e.g., 4-fluoro-3-methyl substitution) and utility in diseases, as seen in patents for imidazothiadiazole-piperazine derivatives .

- Data Requirements : Include synthetic protocols, biological data, and comparative efficacy against existing compounds .

Advanced: What crystallographic fragment screening methods apply to target identification?

Methodological Answer:

- Fragment Libraries : Screen ~500 fragments at 20 mM concentration using X-ray diffraction, as done for FAD-dependent oxidoreductase .

- Hit Validation : Confirm binding via ITC (isothermal titration calorimetry) and SPR .

Advanced: How are PROTACs incorporating this compound designed for protein degradation?

Methodological Answer:

- Bifunctional Design : Link the compound (as a target binder) to an E3 ligase recruiter (e.g., thalidomide analog) via a polyethylene glycol (PEG) spacer .

- Cellular Validation : Test degradation efficiency in HEK293T cells using Western blotting for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.